2-Fluoro-3-methylpyridine-5-boronic acid chemical properties
2-Fluoro-3-methylpyridine-5-boronic acid chemical properties
An In-depth Technical Guide on 2-Fluoro-3-methylpyridine-5-boronic acid
Introduction
2-Fluoro-3-methylpyridine-5-boronic acid is a heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid group on the pyridine ring, make it a valuable reagent in the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Core Chemical and Physical Properties
2-Fluoro-3-methylpyridine-5-boronic acid is typically a solid at room temperature.[1] The presence of the electron-withdrawing fluorine atom can influence the acidity of the boronic acid group.[2] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BFNO₂ | [1][3] |
| Molecular Weight | 154.93 g/mol | [1] |
| CAS Number | 904326-92-7 | [1][4][5] |
| Physical Form | Solid | [1] |
| InChI Key | XCWIMBMPJGQNHG-UHFFFAOYSA-N | [1] |
| SMILES String | Cc1cc(cnc1F)B(O)O | [1] |
| Purity (Typical) | >95% | [3] |
Reactivity and Applications in Synthesis
The primary application of 2-Fluoro-3-methylpyridine-5-boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals and agrochemicals.[6][7][8]
Boronic acids are considered bioisosteres of carboxylic acids and are valued for their versatile reactivity, stability, and low toxicity.[9] The resulting boric acid from the reaction is considered a "green compound" that can be eliminated by the body.[9]
The Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura coupling, 2-fluoro-3-methylpyridine-5-boronic acid reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond. The fluorine and methyl groups on the pyridine ring can modulate the electronic properties and steric environment of the molecule, influencing reaction outcomes and the properties of the final product.
Challenges and Optimization
A significant challenge when working with heteroaryl boronic acids, including pyridine derivatives, is the undesired side reaction known as protodeboronation.[10] This process involves the cleavage of the C-B bond, which is replaced by a C-H bond, thereby deactivating the nucleophilic partner.[10] This degradation is often facilitated by aqueous bases.[10]
Strategies to mitigate protodeboronation include:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, which slowly releases the active boronic acid under reaction conditions.[10]
-
Anhydrous Conditions: Employing rigorously dried solvents and reagents to suppress water-mediated decomposition.[10]
-
Base Optimization: Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong hydroxides.[10]
-
Ligand and Catalyst Selection: Utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and specialized precatalysts can promote rapid catalytic turnover, minimizing the time the unstable boronic acid is exposed to harsh conditions.[10]
Experimental Protocols
While a specific, validated protocol for 2-Fluoro-3-methylpyridine-5-boronic acid is not detailed in the provided search results, a general experimental procedure for a Suzuki-Miyaura coupling involving a similar unstable heteroaryl boronic acid derivative (a pinacol ester) can be adapted.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on methodologies designed for challenging or unstable heteroaryl boronic acids.[8][10]
Reagents and Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
2-Fluoro-3-methylpyridine-5-boronic acid pinacol ester (1.2-1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-dioxane, toluene)[8][10]
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 2-Fluoro-3-methylpyridine-5-boronic acid pinacol ester (1.2 equiv), and the base (3.0 equiv).[10]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.[8][10]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%) followed by the anhydrous, degassed solvent via syringe.[10]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[8][10]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Safety and Handling
2-Fluoro-3-methylpyridine-5-boronic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The GHS classification indicates it can cause serious eye damage (H318).[1] It is recommended to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
2-Fluoro-3-methylpyridine-5-boronic acid is a specialized reagent with significant utility in the synthesis of complex heterocyclic compounds. Its value lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for C-C bond formation in drug discovery and materials science.[6][15] While its handling requires careful consideration of its stability and potential for protodeboronation, optimized reaction conditions and the use of more stable derivatives can lead to high-yield synthesis of desired products. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.
References
- 1. 2-Fluoro-3-methylpyridine-5-boronic acid AldrichCPR 904326-92-7 [sigmaaldrich.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. 2-FLUORO-3-METHYLPYRIDINE-5-BORONIC ACID | 904326-92-7 [chemicalbook.com]
- 5. 2-Fluoro-3-methylpyridine-5-boronic acid | [frontierspecialtychemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. mdpi.com [mdpi.com]




